N-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N~3~-(2-Fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of fluorine and methoxy groups enhances its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H19FN2O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19FN2O4/c1-30-15-11-9-14(10-12-15)26-20-7-4-8-21(27)16(20)13-17(23(26)29)22(28)25-19-6-3-2-5-18(19)24/h2-3,5-6,9-13H,4,7-8H2,1H3,(H,25,28) |
InChI Key |
KGVGEWZMKNQCEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CC=CC=C4F)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and aluminum chloride as a catalyst.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly due to its potential activity against various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N3-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups enhance its binding affinity to enzymes or receptors. The quinoline core can intercalate with DNA or interact with proteins, potentially inhibiting their function. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
- N~3~-(2-Chlorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N~3~-(2-Bromophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N3-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide enhances its electron-withdrawing properties, which can significantly affect its reactivity and binding affinity compared to its chloro- and bromo- counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution reactions due to the strong electronegativity of fluorine.
- Biological Activity: The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it potentially more effective in biological applications.
This detailed article provides a comprehensive overview of N3-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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